9-(4-pyridinylmethyl)acridine 9-(4-pyridinylmethyl)acridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0892198
InChI: InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol

9-(4-pyridinylmethyl)acridine

CAS No.:

Cat. No.: VC0892198

Molecular Formula: C19H14N2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

9-(4-pyridinylmethyl)acridine -

Specification

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
IUPAC Name 9-(pyridin-4-ylmethyl)acridine
Standard InChI InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2
Standard InChI Key UEEVOHOQPJRVIB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4

Introduction

Chemical Structure and Properties

Structural Information

9-(4-pyridinylmethyl)acridine consists of an acridine core with a pyridinylmethyl substituent at position 9. The compound has the molecular formula C19H14N2, containing two nitrogen atoms - one in the acridine core and another in the pyridine ring . The structure can be represented using various chemical notations:

  • SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4

  • InChI: InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2

  • InChIKey: UEEVOHOQPJRVIB-UHFFFAOYSA-N

The compound is also known by several synonyms:

  • 9-(pyridin-4-ylmethyl)acridine

  • 9-(4-pyridylmethyl)acridine

  • 9-acridinyl-4-pyridylmethane

  • 9-(4-pyridinylmethyl)acridine

Physical and Chemical Properties

9-(4-pyridinylmethyl)acridine possesses distinct physical and chemical properties that influence its behavior in biological systems and chemical reactions. The key properties are summarized in the following table:

PropertyValueReference
Molecular Weight270.3 g/mol
XLogP3-AA4.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass270.115698455 Da

The XLogP3-AA value of 4.4 indicates that the compound is relatively lipophilic, suggesting potential for good membrane permeability - an important characteristic for drug-like molecules. The absence of hydrogen bond donors combined with the presence of two hydrogen bond acceptors influences its intermolecular interactions and solubility profile. The compound's two rotatable bonds provide some degree of conformational flexibility, which may be relevant for its interactions with biological targets.

Spectroscopic Data

Mass spectrometry data for 9-(4-pyridinylmethyl)acridine has been documented for various adducts, along with their predicted collision cross-section values. These parameters are valuable for analytical identification and characterization of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+271.12298162.7
[M+Na]+293.10492182.9
[M+NH4]+288.14952173.5
[M+K]+309.07886171.4
[M-H]-269.10842169.7
[M+Na-2H]-291.09037175.4
[M]+270.11515168.1
[M]-270.11625168.1

These predicted collision cross-section values are particularly useful for identifying and characterizing the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthesis and Preparation

For 9-substituted acridines like 9-(4-pyridinylmethyl)acridine, the key reactions typically occur at positions 9 or 10 of the acridine ring. The synthesis would likely involve:

  • Formation of the acridine core structure

  • Functionalization at the 9-position to introduce the pyridinylmethyl group

Further research specifically focused on 9-(4-pyridinylmethyl)acridine synthesis optimization would be valuable for expanding its availability for biological testing and potential pharmaceutical applications.

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